NCGC00347403-02_C30H42O12_1,7-Bis(4-hydroxyphenyl)-3-heptanyl 6-O-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)tetrahydro-2-furanyl]-beta-D-glucopyranoside

Catalog No.
S3199584
CAS No.
104109-46-8
M.F
C30H42O12
M. Wt
594.654
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NCGC00347403-02_C30H42O12_1,7-Bis(4-hydroxyphenyl)...

CAS Number

104109-46-8

Product Name

NCGC00347403-02_C30H42O12_1,7-Bis(4-hydroxyphenyl)-3-heptanyl 6-O-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)tetrahydro-2-furanyl]-beta-D-glucopyranoside

IUPAC Name

(2R,3R,4S,5S,6R)-2-[1,7-bis(4-hydroxyphenyl)heptan-3-yloxy]-6-[[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]oxane-3,4,5-triol

Molecular Formula

C30H42O12

Molecular Weight

594.654

InChI

InChI=1S/C30H42O12/c31-16-30(38)17-40-29(27(30)37)39-15-23-24(34)25(35)26(36)28(42-23)41-22(14-9-19-7-12-21(33)13-8-19)4-2-1-3-18-5-10-20(32)11-6-18/h5-8,10-13,22-29,31-38H,1-4,9,14-17H2/t22?,23-,24-,25+,26-,27+,28-,29+,30-/m1/s1

InChI Key

JLMGCBFIPZDHLZ-JKHMXVTDSA-N

SMILES

C1C(C(C(O1)OCC2C(C(C(C(O2)OC(CCCCC3=CC=C(C=C3)O)CCC4=CC=C(C=C4)O)O)O)O)O)(CO)O

Solubility

not available

Description

Natural product derived from plant source.

The compound NCGC00347403-02_C30H42O12_1,7-Bis(4-hydroxyphenyl)-3-heptanyl 6-O-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)tetrahydro-2-furanyl]-beta-D-glucopyranoside is a complex glycoside characterized by its unique structural features. It contains a heptanyl chain attached to a glucopyranoside unit and is substituted with two 4-hydroxyphenyl groups, which contribute to its potential biological activity. The presence of the furanosyl moiety enhances its solubility and reactivity, making it an interesting subject for research in medicinal chemistry.

Typical of glycosides and phenolic compounds. Key reactions include:

  • Hydrolysis: Under acidic or enzymatic conditions, the glycosidic bond can be cleaved, releasing the aglycone (the non-sugar part) and the sugar moiety.
  • Oxidation: The hydroxyl groups on the phenolic rings can be oxidized to form quinones or other reactive species.
  • Esterification: The hydroxyl groups can participate in esterification reactions with carboxylic acids, potentially leading to derivatives with altered solubility and bioactivity.

Preliminary studies suggest that compounds similar to NCGC00347403-02 exhibit various biological activities, including:

  • Antioxidant Activity: The presence of hydroxyphenyl groups suggests potential antioxidant properties that could protect cells from oxidative stress.
  • Anti-inflammatory Effects: Some glycosides have been documented to modulate inflammatory pathways, indicating that this compound might have similar effects.
  • Antimicrobial Properties: Certain flavonoid glycosides possess antimicrobial activity, which could extend to this compound due to its structural similarities.

The synthesis of NCGC00347403-02 may involve several steps:

  • Preparation of the Heptanyl Chain: This could involve alkylation reactions using heptanols or related compounds.
  • Formation of the Glycosidic Bond: This typically involves coupling a sugar moiety (in this case, beta-D-glucopyranoside) with the aglycone using acid catalysis or enzymatic methods.
  • Introduction of Hydroxyphenyl Groups: This could be achieved through electrophilic aromatic substitution reactions on phenolic precursors.

Potential applications of NCGC00347403-02 include:

  • Pharmaceutical Development: Due to its anticipated biological activities, it may serve as a lead compound in drug discovery for conditions like cancer, inflammation, and microbial infections.
  • Nutraceuticals: Its antioxidant properties suggest potential use in dietary supplements aimed at enhancing health and preventing diseases associated with oxidative stress.

Interaction studies are crucial for understanding how NCGC00347403-02 interacts with biological systems. These studies may focus on:

  • Protein Binding: Investigating how well the compound binds to plasma proteins can provide insights into its bioavailability and pharmacokinetics.
  • Receptor Interactions: Assessing whether the compound interacts with specific receptors involved in inflammation or cell signaling pathways can reveal its mechanism of action.

Several compounds share structural or functional similarities with NCGC00347403-02. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
Naringenin-6-C-glucosideContains a glucoside structure with a flavonoid backboneKnown for strong antioxidant properties
Carasinol BA stilbenoid tetramer with similar phenolic structuresExhibits unique anti-inflammatory effects
4H-1-Benzopyran-4-one, 6-beta-D-glucopyranosylShares a glycosidic bond but differs in core structureDemonstrated significant antimicrobial activity

Each of these compounds has distinct biological activities and structural characteristics that highlight the uniqueness of NCGC00347403-02 while also suggesting avenues for further research into its potential applications in health sciences.

XLogP3

1.1

Dates

Modify: 2024-04-14

Explore Compound Types